N-[3-hydroxy-5-[hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide
Description
PMID26924192-Compound-103 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its role in various biochemical processes and its potential therapeutic benefits.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[3-hydroxy-5-[hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C17H17NO3/c1-3-16(20)18(2)14-9-13(10-15(19)11-14)17(21)12-7-5-4-6-8-12/h3-11,17,19,21H,1H2,2H3 |
InChI Key |
ISTAOAGDLRWZMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC(=C1)C(C2=CC=CC=C2)O)O)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID26924192-Compound-103 involves a series of chemical reactions that require precise conditions. The initial step typically involves the preparation of a precursor compound, which is then subjected to further reactions to yield the final product. Common reagents used in these reactions include sodium hydride and other specific catalysts .
Industrial Production Methods
Industrial production of PMID26924192-Compound-103 follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity of the compound. This involves the use of industrial-grade reagents and advanced reaction vessels to maintain the required conditions.
Chemical Reactions Analysis
Types of Reactions
PMID26924192-Compound-103 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives of PMID26924192-Compound-103, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
PMID26924192-Compound-103 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of PMID26924192-Compound-103 involves its interaction with specific molecular targets and pathways. It acts as a chromatin reader protein that recognizes and binds acetylated histones, playing a key role in the transmission of epigenetic memory across cell divisions . This interaction regulates the transcription of signal-inducible genes and maintains high-order chromatin structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PMID26924192-Compound-103 include:
- PMID26924192-Compound-102
- PMID26924192-Compound-105
Uniqueness
What sets PMID26924192-Compound-103 apart from these similar compounds is its specific interaction with acetylated histones and its role in epigenetic memory transmission. This unique property makes it a valuable compound for research in gene regulation and epigenetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
